molecular formula C10H10N2O2 B091927 Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 16205-44-0

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B091927
CAS RN: 16205-44-0
M. Wt: 190.2 g/mol
InChI Key: IDHMFSBXNNIWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridines, including Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, can be achieved via a TEMPO-mediated [3 + 2] annulation–aromatization protocol from N-aminopyridines and α,β-unsaturated compounds . This procedure offers multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .


Molecular Structure Analysis

The molecular structure of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is characterized by a fused pyrazole and pyrimidine ring system . The molecular weight is 190.20 g/mol .


Physical And Chemical Properties Analysis

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate has a molecular weight of 190.20 g/mol, a XLogP3-AA of 1.3, and a topological polar surface area of 43.6 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Fluorescent Molecules in Optical Applications

Summary of the Application

Pyrazolo[1,5-a]pyrimidines-based fluorophores are identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Methods of Application

The synthetic methodology of these compounds is simpler and greener (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and they have tunable photophysical properties .

Results or Outcomes

The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Biomedical Applications

Summary of the Application

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Methods of Application

The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

Results or Outcomes

More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Design of Various Inhibitors

Summary of the Application

Pyrazolo[1,5-a]pyridine scaffolds have been utilized in the design of DDX3X helicase, Pan-JAK kinase, C-terminal Src kinase, human dihydroorotate dehydrogenase, p110α-selective PI3 kinase, p38 kinase, ERK inhibitors, 5-HT4, EP1, D3 dopamine receptors antagonists, antitubercular and antimalarial agents .

Methods of Application

The construction of this heterocyclic core has been reported through numerous general approaches .

Results or Outcomes

These compounds have shown promising results in various biomedical applications .

Synthesis of 3-Sulfonyl Analogues

Summary of the Application

Pyrazolo[1,5-a]pyridines are used in the direct construction of 3-sulfonyl analogues .

Methods of Application

Under basic conditions, pyridinium-N-amine and the corresponding dipolar aminide played a vibrant role in [3 + 2]-cycloaddition using (E)-β-iodovinyl sulfones .

Results or Outcomes

This method provides a new way to synthesize 3-sulfonyl analogues .

Diversification of Pyrazolo[1,5-a]pyrimidine Scaffold

Summary of the Application

The pyrazolo[1,5-a]pyrimidine scaffold is chemically and biologically interesting and has been used for further diversification .

Methods of Application

Computational studies were conducted to provide explanations for the origin of regioselectivity .

Results or Outcomes

The promising results allow for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .

Lipid Droplet Biomarkers

Summary of the Application

Pyrazolo[1,5-a]pyrimidines have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

Methods of Application

The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers .

Results or Outcomes

This application demonstrates the interesting versatility of this core .

Safety And Hazards

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate may cause serious eye irritation, respiratory irritation, skin irritation, and may be harmful if swallowed .

properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHMFSBXNNIWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383686
Record name ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

CAS RN

16205-44-0
Record name ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl propionate (50.2 mL, 49.54 mmol) and 1-aminopyridinium iodide (10.0 g, 45 mmol) were added to a suspension of potassium carbonate (8.71 g, 63.02 mmol) in N,N′-dimethylformamide (100 mL) and the resulting mixture was stirred at room temperature for 2 h before being poured into 100 mL of water. Ethyl acetate was then added and the aqueous layer was separated and washed with ethyl acetate (×2). The combined organic layers were dried over magnesium sulphate, filtered and evaporated. The crude product was purified by flash chromatography (hexanes to 4:1 hexanes/ethyl acetate) to give the title compound (4.30 g, 50%) as an orange solid.
Quantity
50.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

Citations

For This Compound
9
Citations
KH Oh, SM Kim, MJ Lee, JK Park - Advanced Synthesis & …, 2015 - Wiley Online Library
A direct method for the arylation of 1,2‐azolo[1,5‐a]pyridines has been developed. In the process, the fused pyridines react with aryl halides in the presence of the palladium complex Pd…
Number of citations: 9 onlinelibrary.wiley.com
A Kakehi, S Ito, M Ito, T Yotsuya… - Bulletin of the Chemical …, 1985 - journal.csj.jp
Alkaline treatment of 1-[(acylmethylthio)methyleneamino]pyridinium halides gave unexpectedly 3-acyl- or 3-(acylthio)pyrazolo[1,5-a]pyridine derivatives in 35–87% yields. Some 4,4a-…
Number of citations: 16 www.journal.csj.jp
PA Bethel, AD Campbell, FW Goldberg, PD Kemmitt… - Tetrahedron, 2012 - Elsevier
We have developed an improved synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines (such as 3-(2,5-dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine (8)) via an optimized synthesis and …
Number of citations: 18 www.sciencedirect.com
Z Agheli, M Pordel, SA Beyramabadi - Journal of Molecular Structure, 2020 - Elsevier
In recent years, dye-sensitized solar cells (DSSCs) have regarded as potential solar cells for the next generation of photovoltaic technologies. Many organic compounds are explored …
Number of citations: 8 www.sciencedirect.com
JW Lee, J Park, J Kim, J Kim, C Choi, KH Min - European Journal of …, 2021 - Elsevier
Tumor-associated macrophages (TAMs) are predominantly associated with tumor growth. Colony-stimulating factor 1 receptor (CSF1R) acts as a key regulator of TAM survival and …
Number of citations: 8 www.sciencedirect.com
M Mansouri, S Rumrill, S Dawson, A Johnson… - Molecules, 2023 - mdpi.com
Human immunodeficiency virus type I (HIV-1) is a retrovirus that infects cells of the host’s immune system leading to acquired immunodeficiency syndrome and potentially death. …
Number of citations: 1 www.mdpi.com
C Ravi, S Samanta, DC Mohan, NNK Reddy… - …, 2017 - thieme-connect.com
The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing …
Number of citations: 25 www.thieme-connect.com
JD Bauman, D Patel, C Dharia… - Journal of medicinal …, 2013 - ACS Publications
HIV-1 reverse transcriptase (RT) undergoes a series of conformational changes during viral replication and is a central target for antiretroviral therapy. The intrinsic flexibility of RT can …
Number of citations: 84 pubs.acs.org
T Tiefenbrunn, CD Stout - Progress in Biophysics and Molecular Biology, 2014 - Elsevier
Fragment-based drug discovery has been applied with varying levels of success to a number of proteins involved in the HIV (Human Immunodeficiency Virus) life cycle. Fragment-based …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.